molecular formula C18H15ClO6 B101089 (+)-2-Chloro-1,8-dihydroxy-6-(2-hydroxypropyl)-3-methoxyanthraquinone CAS No. 17508-19-9

(+)-2-Chloro-1,8-dihydroxy-6-(2-hydroxypropyl)-3-methoxyanthraquinone

Cat. No.: B101089
CAS No.: 17508-19-9
M. Wt: 362.8 g/mol
InChI Key: FKVUTJLGAVQJOM-UHFFFAOYSA-N
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Properties

CAS No.

17508-19-9

Molecular Formula

C18H15ClO6

Molecular Weight

362.8 g/mol

IUPAC Name

2-chloro-1,8-dihydroxy-6-(2-hydroxypropyl)-3-methoxyanthracene-9,10-dione

InChI

InChI=1S/C18H15ClO6/c1-7(20)3-8-4-9-13(11(21)5-8)17(23)14-10(16(9)22)6-12(25-2)15(19)18(14)24/h4-7,20-21,24H,3H2,1-2H3

InChI Key

FKVUTJLGAVQJOM-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)Cl)O)O

Canonical SMILES

CC(CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)Cl)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nalgiolaxin involves several steps, starting from readily available precursors. The key steps include the chlorination of anthraquinone derivatives, followed by hydroxylation and methoxylation reactions. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydroxylation is achieved using reagents like sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production of nalgiolaxin is primarily achieved through fermentation processes using Penicillium nalgiovense cultures. The fermentation is carried out in controlled conditions, including specific temperature, pH, and nutrient availability, to optimize the yield of nalgiolaxin. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

(+)-2-Chloro-1,8-dihydroxy-6-(2-hydroxypropyl)-3-methoxyanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .

Scientific Research Applications

(+)-2-Chloro-1,8-dihydroxy-6-(2-hydroxypropyl)-3-methoxyanthraquinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of nalgiolaxin involves its interaction with cellular components, leading to various biochemical effects. It is known to inhibit certain enzymes involved in cellular respiration, thereby affecting the energy metabolism of microorganisms. The molecular targets include enzymes like cytochrome P450 and other oxidoreductases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+)-2-Chloro-1,8-dihydroxy-6-(2-hydroxypropyl)-3-methoxyanthraquinone is unique due to its specific chlorinated anthraquinone structure, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-2-Chloro-1,8-dihydroxy-6-(2-hydroxypropyl)-3-methoxyanthraquinone
Reactant of Route 2
(+)-2-Chloro-1,8-dihydroxy-6-(2-hydroxypropyl)-3-methoxyanthraquinone

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